2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a sulfonylamino group, a phenoxy group, and a trifluoromethoxy group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenylsulfonyl chloride with methylamine to form the sulfonylamino intermediate. This intermediate is then reacted with 4-hydroxyphenylacetic acid to form the phenoxy intermediate. Finally, the phenoxy intermediate is reacted with 4-(trifluoromethoxy)aniline under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, while the phenoxy and trifluoromethoxy groups can enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-(methoxy)phenyl]acetamide
Uniqueness
The presence of the trifluoromethoxy group in 2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O5S/c1-16-3-13-21(14-4-16)34(30,31)28(2)18-7-11-19(12-8-18)32-15-22(29)27-17-5-9-20(10-6-17)33-23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHWVWUNCHNYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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